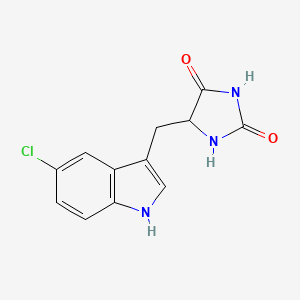

5-(5-Chloroindol-3-ylmethyl)hydantoin

Description

Significance of Indole (B1671886) and Hydantoin (B18101) Scaffolds in Bioactive Compound Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. nih.govrsc.org It is a key structural component in a multitude of natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. rsc.orgresearchgate.net The versatility of the indole scaffold allows it to interact with a diverse range of biological targets, contributing to its prevalence in drugs with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.netmdpi.com The ability of the indole ring to participate in hydrogen bonding and π-π stacking interactions is crucial to its function as a pharmacophore. rroij.com

Similarly, the hydantoin scaffold, a five-membered nitrogen-containing heterocycle (imidazolidine-2,4-dione), is a well-established pharmacophore in its own right. nih.gov Hydantoin and its derivatives are recognized for a broad spectrum of biological effects, including anticonvulsant, anticancer, and anti-inflammatory activities. nih.gov The presence of two nitrogen atoms and two carbonyl groups within the hydantoin ring provides multiple sites for hydrogen bonding, which is critical for its interaction with biological macromolecules. nih.gov

The fusion of these two potent scaffolds into a single molecule, as seen in 5-(5-Chloroindol-3-ylmethyl)hydantoin, creates a hybrid compound with the potential for synergistic or novel biological activities. This molecular hybridization is a well-established strategy in drug design aimed at creating new chemical entities with improved efficacy and target selectivity.

Overview of the Therapeutic and Research Landscape of Indole-Hydantoin Derivatives

The combination of indole and hydantoin moieties has given rise to a class of derivatives with significant therapeutic potential. Research into these hybrid molecules has revealed a range of biological activities, underscoring the value of this structural combination. For instance, certain indole-hydantoin derivatives have been investigated for their anti-inflammatory properties. nih.gov One study synthesized two types of indole-hydantoin derivatives, 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1) and 5-(1H-indole-3-ylmethyl)imidazolidine-2,4-dione (IH-2), and found that IH-1 significantly inhibited inflammatory responses in cellular models. nih.gov

Furthermore, the anticancer potential of indole-hydantoin derivatives is an active area of investigation. Both indole and hydantoin scaffolds are independently known to be present in various anticancer agents, and their combination is a rational approach to developing new oncology drug candidates. mdpi.comnih.gov The diverse mechanisms of action of indole derivatives, such as the inhibition of tubulin polymerization and receptor tyrosine kinases, coupled with the cytotoxic potential of certain hydantoins, provide a strong basis for the development of potent anticancer hybrids.

The following table summarizes the reported biological activities of some indole-hydantoin derivatives, illustrating the therapeutic landscape of this class of compounds.

| Derivative Type | Reported Biological Activity | Example Compound |

| Indole-Hydantoin Hybrids | Anti-inflammatory | 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione |

| Indole-Hydantoin Hybrids | Plant Growth Regulation | 3-(2-oxoimidazolidine-5-yl)indole derivatives |

| Spirooxindole-Hydantoin | Antibacterial, Anti-inflammatory | Spiropyrrolidine-Oxindole-Hydantoin Hybrids |

Rationale for Focused Academic Inquiry into this compound

The specific chemical structure of this compound provides a clear rationale for its focused investigation. The rationale is built upon three key components: the indole scaffold, the hydantoin moiety, and the chloro-substitution on the indole ring.

The presence of the indole and hydantoin scaffolds, as previously discussed, suggests a high probability of biological activity. The linkage of the hydantoin ring at the 3-position of the indole via a methylene (B1212753) group is a common structural motif in bioactive indole derivatives.

The most distinctive feature of this compound is the chlorine atom at the 5-position of the indole ring. Halogenation, particularly chlorination, is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.govacs.org The introduction of a chlorine atom can have several profound effects:

Increased Lipophilicity: Chlorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability. nih.gov

Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Enhanced Binding Affinity: Chlorine can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly enhance binding affinity and potency. acs.org

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electronic distribution of the indole ring, potentially influencing its interaction with target proteins. nih.gov

Interdisciplinary Research Approaches Applied to Chloroindole-Hydantoin Systems

The investigation of novel compounds like this compound necessitates a collaborative, interdisciplinary approach that integrates expertise from various scientific fields. nih.gov Modern drug discovery relies on the synergy between synthetic chemistry, computational modeling, and biological evaluation to efficiently identify and optimize new therapeutic agents. nih.gov

Synthetic Chemistry: The development of efficient and scalable synthetic routes is fundamental. For heterocyclic compounds like indole-hydantoin derivatives, modern synthetic methodologies such as multicomponent reactions and C-H activation strategies are often employed to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

Computational Chemistry: In silico methods play a crucial role in prioritizing synthetic targets and understanding molecular interactions. Molecular docking studies can predict the binding modes of this compound with various biological targets, helping to identify potential mechanisms of action. mdpi.com Density functional theory (DFT) calculations can provide insights into the electronic properties of the molecule and the impact of the chloro-substitution. mdpi.com

Biological Evaluation: High-throughput screening (HTS) can be used to rapidly assess the biological activity of the compound against a wide range of targets. This can be followed by more focused in vitro and in vivo assays to determine its potency, selectivity, and efficacy in relevant disease models.

Structural Biology: If a specific protein target is identified, techniques such as X-ray crystallography can be used to determine the co-crystal structure of the compound bound to its target. nih.gov This provides invaluable information about the binding interactions at an atomic level and can guide further optimization of the compound's structure. nih.gov

The following table outlines the key disciplines and their respective roles in the investigation of a novel compound like this compound.

| Discipline | Key Methodologies | Objectives |

| Synthetic Chemistry | Multicomponent reactions, C-H functionalization, Flow chemistry | Efficient synthesis of the target compound and its analogs for SAR studies. |

| Computational Chemistry | Molecular docking, DFT calculations, Molecular dynamics simulations | Prediction of biological targets, understanding of binding interactions, and prediction of ADMET properties. |

| Biological Screening | High-throughput screening, In vitro and in vivo assays | Identification of biological activity, determination of potency and efficacy. |

| Structural Biology | X-ray crystallography, NMR spectroscopy | Elucidation of the three-dimensional structure of the compound-target complex to guide rational drug design. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN3O2 |

|---|---|

Molecular Weight |

263.68 g/mol |

IUPAC Name |

5-[(5-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H10ClN3O2/c13-7-1-2-9-8(4-7)6(5-14-9)3-10-11(17)16-12(18)15-10/h1-2,4-5,10,14H,3H2,(H2,15,16,17,18) |

InChI Key |

UYOGSDDTSQKCAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC3C(=O)NC(=O)N3 |

Origin of Product |

United States |

Synthetic Chemistry and Methodologies for 5 5 Chloroindol 3 Ylmethyl Hydantoin and Analogues

Historical and Contemporary Synthesis Routes for Hydantoin (B18101) Core Structures

The hydantoin ring, a five-membered heterocycle with two nitrogen atoms, is a crucial scaffold in medicinal chemistry. mdpi.com Its synthesis has been a subject of extensive research, leading to the development of various methodologies, each with its own advantages and limitations.

One of the most established and versatile methods for synthesizing 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. mdpi.comencyclopedia.pub This multicomponent reaction, typically carried out in aqueous ethanol, involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium (B1175870) carbonate. mdpi.comencyclopedia.pub The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. nih.gov The Bucherer-Bergs synthesis is valued for its operational simplicity and the ready availability of starting materials, often yielding crystalline products that are easily purified. mdpi.com

A key advantage of this method is its broad scope, accommodating a wide variety of aliphatic and aromatic aldehydes and ketones, as well as cyclic ketones. mdpi.comencyclopedia.pub For less reactive carbonyl compounds, modifications such as using solvents like acetamide (B32628) or dimethylformamide have been successfully employed. mdpi.comencyclopedia.pub

| Reaction Name | Reactants | Key Features |

| Bucherer-Bergs Reaction | Aldehyde or Ketone, Cyanide Source (e.g., KCN), Ammonium Carbonate | Multicomponent reaction, forms 5-substituted or 5,5-disubstituted hydantoins, operationally simple. mdpi.comencyclopedia.pub |

| Ugi Reaction | Aldehyde or Ketone, Amine, Isocyanide, Carboxylic Acid | Four-component reaction, can be adapted for hydantoin synthesis through subsequent cyclization steps. srrjournals.com |

Beyond multicomponent reactions, various cyclization strategies starting from pre-formed linear precursors are widely used to construct the hydantoin core. A common approach involves the reaction of α-amino acids or their derivatives with isocyanates. This method, often referred to as the Read synthesis, is a cornerstone for preparing hydantoins. thieme-connect.de

Another prevalent strategy begins with α-amino amides, which can be cyclized using phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govorganic-chemistry.org The choice of cyclizing agent can be crucial, as racemization can occur under certain conditions. organic-chemistry.org For instance, the use of triphosgene has been shown to be effective in preparing enantiomerically pure hydantoins from optically pure α-amino amides. organic-chemistry.org

Furthermore, the cyclization of α-ureido esters, formed from the reaction of α-amino esters with urea, provides another pathway to the hydantoin ring. nih.gov This method is particularly useful for synthesizing N-1 and N-3 unsubstituted hydantoins. nih.gov

| Precursor Type | Cyclization Reagent/Condition | Resulting Hydantoin Substitution |

| α-Amino Acid Derivatives | Isocyanates | N-3 and C-5 substituted |

| α-Amino Amides | Triphosgene, CDI | C-5 substituted |

| α-Ureido Esters | Heat/Base | N-1, N-3 unsubstituted, C-5 substituted |

In recent years, there has been a significant push towards developing more sustainable and efficient methods for hydantoin synthesis. This has led to the exploration of novel catalyst-mediated reactions and green chemistry principles. ingentaconnect.combenthamdirect.com

Catalytic methods offer the potential for milder reaction conditions, higher yields, and improved selectivity. For instance, metal catalysts, such as those based on palladium or copper, have been employed for C-N bond formation in the synthesis of N-arylated hydantoins. organic-chemistry.org Phase-transfer catalysis has also emerged as a powerful tool for the selective alkylation of hydantoins at the C-5 position under mild conditions. researchgate.net

Green chemistry approaches focus on minimizing environmental impact by using less hazardous reagents, alternative energy sources, and solvent-free conditions. ingentaconnect.comeurekaselect.com Microwave and ultrasound irradiation have been successfully applied to accelerate hydantoin synthesis, often leading to shorter reaction times and higher yields. ingentaconnect.comresearchgate.net The use of recyclable catalysts, such as montmorillonite (B579905) K-10 clay, in conjunction with ultrasound irradiation, exemplifies a green approach to the three-component condensation for 5,5-disubstituted hydantoins. researchgate.net Additionally, mechanochemical methods, where reactions are conducted in a ball mill with minimal or no solvent, have been developed for the eco-friendly preparation of hydantoins from amino ester hydrochlorides and potassium cyanate (B1221674). acs.org

Regioselective Synthesis of 5-Substituted Hydantoins

The functionalization of the hydantoin ring at the C-5 position is crucial for modulating the biological activity of its derivatives. Several strategies have been developed to achieve regioselective substitution at this position.

One common method involves the chemical transformation of 5-methylene hydantoins. These intermediates can undergo regioselective additions of various nucleophiles, such as amines, to yield 5-aminomethyl-substituted hydantoins. nih.govjst.go.jp

Another approach is the tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals. rsc.orgbris.ac.uk This method allows for the connective synthesis of 5,5-disubstituted hydantoins in a one-pot process. The reaction is initiated by a silver-catalyzed regioselective α-amination with an azocarboxamide, followed by an intramolecular aryl migration and subsequent cyclization to form the hydantoin ring. rsc.orgbris.ac.uk

A one-pot, three-component sequential procedure has also been reported for the synthesis of diversely 1,3,5- and 1,3,5,5-substituted hydantoins under mild conditions using azides, iso(thio)cyanates, and substituted α-halo-acetic carboxylic acids. This methodology is particularly advantageous for the synthesis of spiro-hydantoins. nih.gov

Specific Synthetic Protocols for Indole-Hydantoin and Chloroindole-Hydantoin Derivatives

The synthesis of indole-hydantoin and chloroindole-hydantoin derivatives requires the strategic combination of methods for forming the hydantoin ring and introducing the indole (B1671886) or chloroindole moiety.

One direct approach involves using tryptophan, an amino acid containing an indole ring, as a starting material. For example, 5-((1H-indol-3-yl)methyl)imidazolidine-2,4-dione has been synthesized from D,L-tryptophan by reaction with potassium cyanate in the presence of hydrochloric acid. ffhdj.com

For more complex derivatives, such as those with specific substitutions on the indole ring, a multi-step synthesis is often necessary. A general strategy involves the amidoalkylation of an indole with a pre-formed hydantoin derivative. This C-amidoalkylation reaction is an effective one-pot method for introducing new fragments into the indole molecule, often catalyzed by a Lewis acid. mdpi.comnih.gov

The introduction of a chlorine atom onto the indole ring can be achieved at different stages of the synthesis. One approach is to start with a pre-chlorinated indole derivative. For instance, 5-chloro-indole can be prepared through a multi-step process starting from indoline, which involves acylation, chlorination, saponification, and subsequent dehydrogenation. google.com

Alternatively, the chloroindole core can be constructed using a Fischer indole synthesis. byjus.com For example, the synthesis of hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids begins with 3,5-dichloroaniline. This starting material is converted to 4,6-dichloroindole-2-carboxylic acid ethyl ester via diazotization, reduction, and a Fischer indole synthesis with ethyl pyruvate. ttuhsc.edu The indole ring is then further functionalized at the 3-position, for example, through Vilsmeier formylation, to create a handle for attaching the hydantoin precursor. ttuhsc.edu The hydantoin ring itself is then typically formed in the final steps of the synthesis.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of 5-substituted hydantoins, including the 5-(5-Chloroindol-3-ylmethyl)hydantoin scaffold, often proceeds through multicomponent reactions like the Bucherer-Bergs reaction or via condensation pathways involving an appropriate aldehyde (5-chloroindole-3-carboxaldehyde) with hydantoin or its precursors. The efficiency of these syntheses is highly dependent on the careful optimization of several key parameters, including solvent, catalyst, temperature, and reaction time, to maximize product yield and purity.

Key parameters for optimization include:

Solvent System: The choice of solvent can significantly influence reaction rates and yields. While traditional methods may use organic solvents, a shift towards greener alternatives like water or aqueous-ethanolic mixtures is often explored. For instance, using a water-ethanol mixture can enhance the solubility of reactants and facilitate product isolation, sometimes leading to excellent yields under reflux conditions. researchgate.net

Catalysis: Both acid and base catalysis are employed in hydantoin synthesis. Lewis acids, such as indium(III) chloride (InCl₃), have been shown to be effective catalysts in related syntheses, potentially lowering the activation energy and improving yields. researchgate.net The catalyst loading is a critical variable, as either too little or too much can result in a significant reduction in product formation. researchgate.net

Temperature: Reaction temperature is a crucial factor. While reflux conditions are common to drive the reaction to completion, elevated temperatures can sometimes lead to the formation of undesired byproducts or degradation of the indole moiety. Response surface methodology (RSM) can be employed to determine the optimal temperature that balances reaction rate and selectivity. researchgate.net

Reactant Stoichiometry: The molar ratio of the starting materials (aldehyde, cyanide source, and ammonium carbonate in a Bucherer-Bergs-type reaction) must be carefully controlled to prevent the formation of side products and to ensure the complete consumption of the limiting reagent.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, based on common findings in heterocyclic chemistry.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 78 (Reflux) | 24 | 45 |

| 2 | Water | None | 100 (Reflux) | 24 | 52 |

| 3 | Water:Ethanol (1:1) | None | 85 (Reflux) | 18 | 65 |

| 4 | Water:Ethanol (8:2) | InCl₃ (5) | 85 (Reflux) | 12 | 78 |

| 5 | Water:Ethanol (8:2) | InCl₃ (10) | 85 (Reflux) | 10 | 92 |

| 6 | Water:Ethanol (8:2) | InCl₃ (15) | 85 (Reflux) | 10 | 81 |

| 7 | Water:Ethanol (8:2) | InCl₃ (10) | 72 | 12 | 88 |

Derivatization Strategies and Chemical Transformations of this compound

The this compound scaffold possesses multiple reactive sites, offering extensive possibilities for chemical modification. Derivatization can be targeted at the N1 and N3 positions of the hydantoin ring, the indole nitrogen, and various positions on the indole ring system itself. These transformations are crucial for developing structure-activity relationships and fine-tuning the molecule's properties.

Modifications at the Hydantoin Nitrogen Atoms (N1, N3)

The hydantoin ring contains two secondary amine functionalities at the N1 and N3 positions, which can be selectively functionalized. The N3-proton is generally more acidic than the N1-proton, allowing for regioselective reactions under specific conditions. thieme-connect.de

Alkylation and Acylation: N-alkylation is commonly achieved using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). thieme-connect.de Milder basic conditions often lead to preferential substitution at the more acidic N3 position. Stronger conditions may result in dialkylation at both N1 and N3. thieme-connect.de Acylation reactions can be performed using acid chlorides or anhydrides to introduce various acyl groups.

Mannich Reactions: The N-H bonds can participate in Mannich reactions with formaldehyde (B43269) and a secondary amine to introduce aminomethyl groups, a common strategy in medicinal chemistry.

Michael Additions: The hydantoin nitrogens can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.

| Position | Reagent | Reaction Type | Potential Product Functional Group |

|---|---|---|---|

| N3 (selective) | Methyl iodide, K₂CO₃ | Alkylation | N3-Methyl |

| N1/N3 | Benzyl bromide, NaH | Alkylation | N1,N3-Dibenzyl |

| N3 | Acetyl chloride, Pyridine | Acylation | N3-Acetyl |

| N3 | Formaldehyde, Dimethylamine | Mannich Reaction | N3-Dimethylaminomethyl |

Functionalization of the Indole Ring System

The indole nucleus is an electron-rich aromatic system prone to electrophilic substitution. The C3 position is the most nucleophilic site in an unsubstituted indole; however, in this compound, this position is already substituted. Electrophilic attack is therefore directed to other positions, primarily C2, C4, C6, and C7, influenced by the directing effects of the existing chloro and alkyl substituents.

Electrophilic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with N-bromosuccinimide, NBS), and Friedel-Crafts acylation (with an acid chloride and a Lewis acid like AlCl₃) can introduce functional groups onto the benzene (B151609) portion of the indole ring. researchgate.net

Aminomethylation: While the C3 position is blocked, aminomethylation (Mannich reaction) could potentially occur at the C2 position under certain conditions, though this is less common.

N-Functionalization of Indole: The indole nitrogen can be alkylated, acylated, or sulfonylated under basic conditions, which can alter the electronic properties of the ring system and provide a handle for further modification.

| Reaction Type | Reagent | Potential Position of Substitution | Introduced Group |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C2, C4, C6, or C7 | -Br |

| Nitration | HNO₃ / H₂SO₄ | C4, C6, or C7 | -NO₂ |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | C4, C6, or C7 | -COCH₃ |

| N-Alkylation | Methyl iodide / NaH | Indole N1 | -CH₃ |

Synthesis of Stereoisomers and Chiral Derivatives

The C5 carbon of the hydantoin ring in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers, (R) and (S). The synthesis of enantiomerically pure or enriched forms is of significant interest, as different stereoisomers often exhibit distinct biological activities.

Strategies to achieve stereocontrol include:

Chiral Resolution: The racemic mixture can be separated into its constituent enantiomers using techniques such as preparative chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis: This approach involves building the chiral center in a controlled manner. This could be achieved by using a chiral starting material, such as an enantiomerically pure α-amino acid derived from 5-chloro-L-tryptophan. Subsequent cyclization to form the hydantoin ring would preserve the stereochemistry. mdpi.com

Chiral Catalysis: The use of chiral catalysts in the synthetic pathway, for example in a catalytic asymmetric version of the key bond-forming step, can induce enantioselectivity, leading to a product enriched in one enantiomer.

Prodrug Concepts and Linker Chemistry for Enhanced Biological Delivery (Conceptual Focus)

Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes. mdpi.com For this compound, prodrug design could aim to improve properties like solubility, permeability, or target specificity. The hydantoin and indole nitrogens are ideal attachment points for promoieties.

Conceptual strategies include:

Ester and Carbonate Linkers: Attaching a promoiety via an ester or carbonate linker to one of the hydantoin nitrogens (after first creating a hydroxymethyl derivative) could create a prodrug that is cleaved by esterase enzymes present in the body.

Carbamate (B1207046) Linkers: Linking a promoiety directly to the hydantoin or indole nitrogen via a carbamate bond can provide a stable linkage that is susceptible to enzymatic cleavage.

Phosphate (B84403) Prodrugs: Introducing a phosphate group, often at a hydroxylated derivative, can dramatically increase aqueous solubility. The phosphate group is then cleaved in vivo by phosphatases to release the active compound. thieme-connect.de

Targeted Delivery: The promoiety itself could be a molecule that targets a specific tissue or cell type. For example, linking the hydantoin to a sugar molecule could target glucose transporters, while linkage to a peptide could target specific peptide transporters.

| Attachment Site | Linker Type | Promoieties | Potential Advantage |

|---|---|---|---|

| Hydantoin N3 | Acyloxymethyl | Amino acids, PEG | Improved solubility, enzymatic release |

| Hydantoin N1/N3 | Carbamate | Various alkyl/aryl groups | Modulated lipophilicity |

| Derivative (e.g., on a new hydroxyl group) | Phosphate ester | Phosphate | Greatly increased aqueous solubility |

| Indole N1 | N-acyl or N-carbamate | Peptides, sugars | Targeted delivery |

Advanced Spectroscopic and Analytical Techniques for Structural and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within the 5-(5-Chloroindol-3-ylmethyl)hydantoin molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would exhibit distinct signals for the protons on the indole (B1671886) ring, the hydantoin (B18101) ring, and the methylene (B1212753) bridge. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl groups, as well as the aromatic nature of the indole system.

The predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound are detailed in the table below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H1 | ~11.1 | broad singlet | 1H | Indole N-H |

| H1' | ~10.6 | broad singlet | 1H | Hydantoin N-H |

| H3' | ~8.0 | broad singlet | 1H | Hydantoin N-H |

| H4 | ~7.6 | doublet | 1H | Indole C4-H |

| H2 | ~7.3 | doublet | 1H | Indole C2-H |

| H7 | ~7.3 | doublet | 1H | Indole C7-H |

| H6 | ~7.0 | doublet of doublets | 1H | Indole C6-H |

| H5' | ~4.5 | triplet | 1H | Hydantoin C5'-H |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show 12 unique signals corresponding to the 12 carbon atoms in the structure. The chemical shifts of the carbonyl carbons in the hydantoin ring are expected to be significantly downfield.

The predicted ¹³C NMR chemical shifts are presented in the following table.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C2' | ~173 | Hydantoin C=O |

| C4' | ~157 | Hydantoin C=O |

| C7a | ~135 | Indole C7a |

| C3a | ~129 | Indole C3a |

| C5 | ~125 | Indole C-Cl |

| C2 | ~124 | Indole C2 |

| C4 | ~121 | Indole C4 |

| C6 | ~120 | Indole C6 |

| C7 | ~113 | Indole C7 |

| C3 | ~110 | Indole C3 |

| C5' | ~55 | Hydantoin C5' |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR and piece together the molecular structure, a suite of 2D NMR experiments is indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between H6 and its neighbors H7 and H4 on the indole ring, and crucially, between the methylene protons (Hα) and the methine proton on the hydantoin ring (H5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H4 to C4, H6 to C6, Hα to Cα, H5' to C5').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Expected key correlations would include:

The methylene protons (Hα) to indole carbons C3, C3a, and C2.

Hα to the hydantoin methine carbon C5'.

Indole proton H2 to carbons C3, C3a, and C7a.

Hydantoin proton H5' to the carbonyl carbons C4' and C2'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, providing insights into the 3D conformation of the molecule. A key NOE would be expected between the indole H2 proton and the methylene (Hα) protons, confirming their proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₂H₁₀ClN₃O₂), HRMS would verify the molecular formula.

The analysis would likely be performed using electrospray ionization (ESI) in positive ion mode. The expected exact mass for the protonated molecule [M+H]⁺ is 264.0534. A key feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment: an 'M' peak and an 'M+2' peak with a relative intensity ratio of approximately 3:1.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (with ³⁵Cl) | C₁₂H₁₁³⁵ClN₃O₂⁺ | 264.0534 |

| [M+H]⁺ (with ³⁷Cl) | C₁₂H₁₁³⁷ClN₃O₂⁺ | 266.0505 |

| [M+Na]⁺ (with ³⁵Cl) | C₁₂H₁₀³⁵ClN₃NaO₂⁺ | 286.0354 |

Observing the [M+H]⁺ ion at m/z 264.0534 (with its corresponding M+2 peak at 266.0505) within a narrow mass tolerance (typically <5 ppm) would provide unambiguous confirmation of the compound's molecular formula.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate structural confirmation. nih.govmdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles.

For this compound, X-ray crystallography would:

Unambiguously confirm the connectivity: It would show the linkage of the 5-chloroindole (B142107) moiety to the hydantoin ring via the methylene bridge at the C3 position of the indole and the C5 position of the hydantoin.

Reveal the solid-state conformation: It would define the relative orientation of the indole and hydantoin rings.

Characterize intermolecular interactions: The hydantoin ring contains two N-H groups and two carbonyl groups, making it an excellent hydrogen bond donor and acceptor. The indole N-H is also a hydrogen bond donor. X-ray analysis would reveal the network of intermolecular hydrogen bonds that stabilize the crystal lattice, which often form dimeric structures or extended chains. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretching | Indole N-H, Hydantoin N-H |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Aliphatic C-H (methylene) |

| 1770 - 1710 | C=O stretching | Hydantoin carbonyls (asymmetric and symmetric) |

| 1620 - 1450 | C=C stretching | Aromatic ring |

The presence of strong absorptions in the carbonyl region (~1700-1770 cm⁻¹) and the N-H stretching region (~3200-3400 cm⁻¹) would be key diagnostic indicators for the hydantoin moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The primary chromophore in this compound is the indole ring system. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would be expected to show absorption maxima characteristic of the indole nucleus, generally appearing around 220 nm and 270-290 nm.

Chromatographic Methods for Purity Determination and Separation of Analogs in Research Batches

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from unreacted starting materials, byproducts, or closely related analogs.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for determining the purity of a research batch of this compound. A C18 stationary phase with a mobile phase gradient, such as water/acetonitrile or water/methanol (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape), would likely provide good separation. A UV detector set to one of the compound's absorption maxima (e.g., 275 nm) would be used for detection. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for a quick assessment of purity. For this compound, silica gel plates would be used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) would be employed. The compound spot would be visualized under UV light (254 nm) due to the UV-active indole ring.

Preparative Chromatography: For purification of research batches, preparative HPLC or flash column chromatography on silica gel would be used. The solvent systems would be similar to those used for analytical HPLC and TLC, respectively, allowing for the isolation of this compound in high purity for further research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile compounds like this compound. nih.gov The development of a robust and reliable HPLC method is a critical first step for its quantitative analysis.

Method Development: The development of an HPLC method for this compound would logically begin with a reversed-phase approach, given the compound's aromatic and heterocyclic structure. A C18 column is a common starting point for such molecules, providing effective separation based on hydrophobicity. mdpi.comcetjournal.it The mobile phase would typically consist of a mixture of an aqueous component (like deionized water with an acid modifier such as formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any potential impurities with different polarities. nih.govoup.com Detection is commonly performed using a UV detector, set at a wavelength where the indole chromophore exhibits maximum absorbance, likely around 280 nm. cetjournal.it

Method Validation: Once an optimal separation is achieved, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. altabrisagroup.comresearchgate.netpharmtech.com Validation demonstrates the method's reliability, consistency, and accuracy. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. chromatographyonline.com This is confirmed by the absence of interfering peaks at the retention time of the main compound.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. chromatographyonline.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples. pharmtech.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). pharmtech.com

LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The results of such a validation study are typically summarized in a data table. The following table represents hypothetical validation data for an HPLC method for this compound.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | Defined by linearity | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |

| Precision - Repeatability (RSD) | ≤ 2.0% | 0.8% |

| Precision - Intermediate (RSD) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 |

| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates (If Applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. emerypharma.com While this compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is highly applicable for monitoring the purity of volatile starting materials or for identifying potential volatile intermediates formed during its synthesis. emerypharma.comnih.gov

For instance, a hypothetical synthesis of this compound might involve precursors such as 5-chloroindole or other smaller, more volatile molecules. GC-MS analysis would ensure the purity of these starting materials and could be used to monitor the reaction's progress by detecting the consumption of reactants and the formation of intermediates. researchgate.net

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a chromatographic column. innovatechlabs.com The column separates the components of the mixture, which then enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component that acts as a chemical fingerprint. innovatechlabs.com

The following table provides hypothetical data for potential volatile intermediates that could be analyzed by GC-MS during the synthesis of this compound.

Table 2: Hypothetical GC-MS Data for Potential Volatile Intermediates

| Potential Intermediate | Hypothetical Retention Time (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| 5-Chloroindole | 12.5 | 151 (M+), 116, 89 |

| Formaldehyde (B43269) | 2.1 | 30 (M+), 29, 28 |

| Hydantoin | 8.3 | 100 (M+), 71, 57, 43 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (for research samples)

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a research sample, including its thermal stability, melting point, and purity. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This analysis provides information on the thermal stability and decomposition profile of the material. nih.gov For a research sample of this compound, a TGA curve would show the temperature at which the compound begins to decompose. A sharp, single-step mass loss is indicative of a clean decomposition process for a pure compound. The absence of significant mass loss at temperatures below 100°C would indicate the absence of residual water or volatile solvents.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to determine key thermal events such as melting, crystallization, and glass transitions. wikipedia.org For a crystalline solid like this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting are characteristic properties of the compound. Furthermore, DSC can be used as a tool to assess purity. Impurities typically cause a broadening of the melting peak and a depression of the melting point. nih.govnih.govslideshare.net

The combined data from TGA and DSC provide a comprehensive understanding of the thermal behavior of the research sample. The following table presents hypothetical thermal analysis data for a sample of this compound.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Hypothetical Value |

|---|---|---|

| TGA | Onset of Decomposition (Tonset) | 250 °C |

| TGA | Temperature of Max Decomposition Rate | 275 °C |

| DSC | Melting Point (Tm) | 215 °C |

| DSC | Enthalpy of Fusion (ΔHfus) | 35 kJ/mol |

| DSC | Purity Estimate | >99.5% |

Compound Reference Table

Structure Activity Relationship Sar and Rational Molecular Design

Systematic Exploration of Structural Variations on the Hydantoin (B18101) Ring and Indole (B1671886) Moiety

The position of the chloro-substituent on the indole ring is a critical determinant of biological activity. SAR studies on necrostatin analogs have demonstrated that the indole scaffold is highly sensitive to substitution. researchgate.net While many positions on the indole ring are intolerant to modifications, leading to a significant loss of activity, small substituents at the 7-position have been found to be favorable. researchgate.net

Specifically, the introduction of a substituent at the 7-position, such as in 7-chloroindole (B1661978) derivatives, has been shown to increase inhibitory activity against necroptosis. researchgate.net This suggests that the 7-position can accommodate modifications that may enhance binding affinity or modulate the electronic properties of the indole ring in a beneficial way. In contrast, substitutions at other positions often prove to be detrimental to the compound's function. researchgate.net

| Substitution Position on Indole Ring | Impact on Biological Activity | Reference |

|---|---|---|

| 5-Position (e.g., 5-Chloro) | Generally considered less favorable than 7-substitution; many positions are intolerant to modification. | researchgate.net |

| 6-Position (e.g., 6-Chloro) | Generally considered less favorable than 7-substitution; many positions are intolerant to modification. | researchgate.net |

| 7-Position (e.g., 7-Chloro) | Small substituents lead to increased inhibitory activity. | researchgate.net |

The hydantoin ring itself is highly sensitive to structural changes. researchgate.net Modifications at the N1 and N3 positions through alkylation or arylation can significantly influence the compound's potency and properties. SAR analysis of necrostatin analogs has highlighted that the N3 position is particularly crucial for biological function. sciltp.comsciltp.com The type and size of the substituent at the N3 position of the hydantoin (imidazolidine) ring have been shown to markedly influence the compound's inhibitory activity, indicating that this position is essential for maintaining its biological effect. sciltp.comsciltp.com

While some N1-substituted analogs have been reported to retain activity, this position is generally considered more amenable to modifications that fine-tune pharmacokinetic properties rather than enhance primary potency. nih.gov In contrast, even minor changes at the N3 position can lead to a dramatic loss of activity, underscoring its critical role in molecular interactions with its biological target. sciltp.comsciltp.com Studies on other classes of hydantoins have also shown that introducing substituents, such as a cyclopentyl group at the N-3 position, can result in significant antiproliferative effects. nih.gov

| Modification Site | Modification Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| N1-Position | Alkylation / Arylation | Some substitutions are tolerated and may influence pharmacokinetic properties. | nih.gov |

| N3-Position | Alkylation / Arylation | Highly sensitive to substitution; the type and size of the substituent are critical and essential for maintaining biological function. | sciltp.comsciltp.com |

Furthermore, substitutions on the C5 position of the hydantoin ring can modulate the compound's properties. For certain series of hydantoin derivatives, increasing the hydrophobicity of the substituent at the C5 position has been correlated with enhanced antiproliferative activity. sci-hub.se This indicates that hydrophobic interactions at this part of the molecule may be important for binding to the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in the rational design of new, more potent analogs by predicting their activity before synthesis.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like 5-(5-Chloroindol-3-ylmethyl)hydantoin, a wide range of descriptors would be calculated to capture the features relevant to its biological activity. nih.gov These are typically categorized as:

Physicochemical Descriptors: These describe the general physical properties of the molecule. A key descriptor is the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity or hydrophobicity. Other descriptors in this category include molecular weight, molar refractivity, and polar surface area (PSA). nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for molecular interactions. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms. These descriptors help to model electrostatic and hydrogen bonding interactions. nih.gov

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. They include parameters like molecular volume, surface area, and shape indices (e.g., Kappa shape indices). These are important for understanding how the molecule fits into a biological target's binding site.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity (e.g., Wiener index, Randić index).

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to identify which properties are most correlated with the observed biological activity.

Once a set of relevant descriptors is calculated for a series of indolyl-hydantoin analogs with known biological activities (e.g., IC₅₀ values), a mathematical model is developed. A common method is Multiple Linear Regression (MLR), which generates a linear equation relating the biological activity to the most significant descriptors. nih.gov More advanced techniques like Artificial Neural Networks (ANN) can be used to model non-linear relationships. nih.gov

A typical QSAR model would take the form:

log(1/IC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the selected molecular descriptors and c₁, c₂, ... cₙ are their regression coefficients, indicating the weight or importance of each descriptor.

The validation of the QSAR model is essential to ensure its reliability and predictive power. This is done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the model's robustness using the training set data.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The correlation between the predicted and observed activities for this test set (R²_pred) is a key measure of the model's utility.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of key molecular features necessary for biological activity. For indolylmethylhydantoins, particularly those targeting the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a well-defined pharmacophore model has emerged from studies of various analogs. ttuhsc.edu

The essential features of this pharmacophore can be summarized as follows:

A Hydrogen Bond Acceptor: The hydantoin ring itself serves as a crucial hydrogen bond acceptor. The carbonyl groups at positions 2 and 4 are capable of forming hydrogen bonds with receptor site residues, which is a critical interaction for anchoring the ligand in the binding pocket.

Aromatic/Hydrophobic Region: The indole nucleus provides a large, flat aromatic surface that engages in hydrophobic and aromatic stacking interactions with the receptor.

Hydrogen Bond Donor: The indole N-H group acts as a hydrogen bond donor, contributing to the binding affinity.

Substituent Effects on the Indole Ring: The nature and position of substituents on the indole ring significantly modulate activity. For instance, studies on related 4,6-dichloroindole derivatives have shown that electron-withdrawing groups in these positions can enhance binding affinity. ttuhsc.edu This suggests that the 5-chloro substituent in this compound likely plays a significant role in its electronic properties and, consequently, its receptor interactions.

A Spacer Group: The methylene (B1212753) group connecting the indole and hydantoin moieties provides the correct spatial orientation for the two key pharmacophoric elements to interact optimally with the receptor.

Based on these features, a putative pharmacophore model for this compound and its congeners is presented below.

| Feature | Description | Role in Binding |

| Aromatic Ring | Indole nucleus | Hydrophobic and π-π stacking interactions |

| Hydrogen Bond Acceptor | Carbonyl groups of the hydantoin ring | Anchoring the ligand in the binding site |

| Hydrogen Bond Donor | Indole N-H | Enhancing binding affinity |

| Halogen Substituent | Chlorine at the 5-position of the indole | Modulating electronic properties and potentially forming halogen bonds |

This table is generated based on SAR studies of analogous indolylmethylhydantoin derivatives. ttuhsc.edu

Conformational Analysis and Its Influence on Binding Affinity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For this compound, the rotational freedom around the single bonds connecting the indole ring, the methylene spacer, and the hydantoin ring allows the molecule to adopt various conformations.

Computational studies on related hydantoin-based peptidomimetics have shown that these molecules can exist in kinetically accessible conformations such as α-helix and β-turn mimics. nih.gov While not a peptidomimetic in the traditional sense, the conformational landscape of this compound is similarly important. The relative orientation of the indole and hydantoin rings is dictated by the torsional angles around the connecting bonds.

The binding affinity of indolylmethylhydantoins is sensitive to these conformational factors. For instance, substitution at the 5-position of the hydantoin ring can restrict conformational flexibility, leading to a decrease in affinity. ttuhsc.edu This suggests that a certain degree of conformational freedom is necessary for the molecule to adopt the optimal binding pose within the receptor. The prevention of conformational flexibility due to bulky substituents can hinder the proper alignment of the pharmacophoric features with their complementary counterparts on the receptor. ttuhsc.edu

Studies on a series of anticonvulsant ureides, including hydantoin derivatives, have highlighted a general model for activity that involves a specific conformational arrangement of hydrophobic elements (like the indole ring) and a region with hydrogen-bonding groups (the hydantoin ring). drugbank.com The precise spatial relationship between these groups, governed by the molecule's conformational preferences, is paramount for potent biological activity.

| Torsional Angle | Description | Influence on Conformation |

| Indole-C3—CH2 | Rotation around the bond connecting the indole ring and the methylene spacer | Determines the position of the hydantoin relative to the indole plane |

| CH2—C5-Hydantoin | Rotation around the bond connecting the methylene spacer and the hydantoin ring | Orients the hydantoin ring for optimal hydrogen bonding |

This table outlines the key rotational bonds influencing the conformation of this compound.

Stereochemical Considerations in SAR

The C5 position of the hydantoin ring in this compound is a stereocenter. Consequently, the compound can exist as two enantiomers, (R)-5-(5-Chloroindol-3-ylmethyl)hydantoin and (S)-5-(5-Chloroindol-3-ylmethyl)hydantoin. The stereochemistry at this center can have a profound impact on the biological activity, as the two enantiomers will present their substituents in different three-dimensional arrangements.

It is a well-established principle in medicinal chemistry that biological macromolecules, being chiral, often exhibit stereoselective interactions with chiral ligands. Studies on other 5-substituted hydantoins have demonstrated the importance of stereochemistry for their pharmacological activity. nih.govacs.org For instance, in a series of hydantoin-derived 5-HT7 receptor antagonists, the absolute configuration at both the C5 position of the hydantoin and a stereocenter in a side chain significantly influenced the binding affinity. nih.govacs.org

The differential activity of enantiomers arises from the fact that only one enantiomer may be able to achieve a complementary fit with the chiral binding site of the receptor. The "three-point attachment" model provides a conceptual framework for understanding this stereoselectivity, where a minimum of three points of interaction between the ligand and the receptor are necessary to differentiate between enantiomers.

In the context of this compound, the (R) and (S) enantiomers would orient the 5-chloroindolemethyl group differently. This would affect the ability of the indole ring to engage in optimal hydrophobic and hydrogen bonding interactions within the binding pocket, while simultaneously positioning the hydantoin ring for its crucial hydrogen bonding interactions. Therefore, it is highly probable that one enantiomer of this compound is significantly more active than the other. The synthesis and biological evaluation of the individual enantiomers would be a critical step in the detailed exploration of its SAR.

| Enantiomer | Expected Interaction with a Chiral Receptor | Rationale |

| (R)-enantiomer | Potentially higher or lower affinity compared to the (S)-enantiomer | The specific 3D arrangement of the indolylmethyl and hydantoin moieties may lead to a more or less favorable fit in the chiral binding pocket. |

| (S)-enantiomer | Potentially higher or lower affinity compared to the (R)-enantiomer | The mirror-image 3D arrangement will result in a different set of interactions with the chiral receptor environment. |

This table illustrates the expected stereochemical differentiation in the biological activity of the enantiomers of this compound.

Computational Chemistry and in Silico Approaches for Mechanistic Insights and Design

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 5-(5-Chloroindol-3-ylmethyl)hydantoin, docking simulations can elucidate its potential binding mode within the active site of a biological target. While specific docking studies on this exact compound are not extensively published, analysis of its structural components—the 5-chloroindole (B142107) and hydantoin (B18101) moieties—allows for informed predictions of its interaction patterns. Indole (B1671886) derivatives are known to interact with a variety of protein targets, often through hydrophobic and hydrogen bonding interactions. nih.govnih.gov

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

The binding of this compound to a protein active site is expected to be governed by a combination of intermolecular forces.

Hydrogen Bonding: The hydantoin ring of the molecule presents multiple opportunities for hydrogen bonding. It contains two hydrogen bond donors (the N-H groups at positions 1 and 3) and two hydrogen bond acceptors (the carbonyl oxygens at positions 2 and 4). nih.gov These features are critical for the biological activity of many hydantoin derivatives, allowing for specific interactions with amino acid residues such as asparagine, glutamine, arginine, and serine in a protein's binding pocket. nih.govpensoft.net The indole nitrogen can also act as a hydrogen bond donor.

Hydrophobic Interactions: The indole ring is a predominantly hydrophobic structure, which can engage in favorable van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. researchgate.net The presence of the chlorine atom at the 5-position of the indole ring increases its lipophilicity, potentially enhancing these hydrophobic interactions.

π-Stacking: The aromatic indole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. mdpi.com These interactions, where the planar ring systems stack on top of each other, contribute significantly to the stability of ligand-protein complexes. researchgate.net

A hypothetical representation of these interactions is detailed in the table below.

| Interaction Type | Potential Interacting Residues | Moiety Involved |

| Hydrogen Bond Donor | Asp, Glu, Ser | Hydantoin N-H, Indole N-H |

| Hydrogen Bond Acceptor | Asn, Gln, Arg | Hydantoin C=O |

| Hydrophobic | Leu, Val, Ile, Phe | 5-Chloroindole Ring |

| π-Stacking | Phe, Tyr, Trp | Indole Ring |

Binding Energy Calculations and Scoring Functions

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target protein. These scores are often expressed in terms of binding energy (kcal/mol), where a more negative value indicates a stronger predicted interaction. For derivatives of 5-indolylmethylene-4-oxo-2-thioxothiazolidine, which are structurally related to the target compound, docking studies have shown favorable binding energies against various bacterial and fungal protein targets. nih.govmdpi.com While the exact binding energy for this compound would be target-dependent, the combination of hydrogen bonding and hydrophobic interactions suggests it could exhibit significant binding affinity to appropriate receptors.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations track the movements and interactions of every atom in the system, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. chemrxiv.orgfigshare.com These calculations can predict various electronic properties that are correlated with a molecule's reactivity and biological activity.

Electronic Properties (e.g., HOMO/LUMO Energies, Electrostatic Potentials) and Their Correlation with Activity

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net DFT studies on indole and its derivatives have shown that substitutions on the indole ring can modulate these energy levels. chemrxiv.orgresearchgate.netaip.org For this compound, the electron-withdrawing nature of the chlorine atom and the carbonyl groups of the hydantoin ring would be expected to influence the HOMO and LUMO energy levels.

Electrostatic Potential: The molecular electrostatic potential (MEP) map illustrates the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack and can act as hydrogen bond acceptors, while regions of positive potential (blue) are prone to nucleophilic attack and can act as hydrogen bond donors. For hydantoin derivatives, the carbonyl oxygens are expected to be regions of high negative electrostatic potential, while the N-H protons would be regions of positive potential. researchgate.net The MEP is a valuable tool for understanding and predicting intermolecular interactions. substack.com

A summary of the expected electronic properties is provided in the table below.

| Property | Significance | Expected Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Influenced by the electron-rich indole ring. |

| LUMO Energy | Electron-accepting ability | Lowered by the electron-withdrawing chloro and carbonyl groups. |

| HOMO-LUMO Gap | Chemical reactivity and stability | Moderate gap, indicating a balance of stability and reactivity. |

| Electrostatic Potential | Charge distribution and interaction sites | Negative potential around carbonyl oxygens; positive potential around N-H protons. |

Prediction of Reactivity and Stability

Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules like this compound, offering insights that are crucial for understanding its chemical behavior, potential degradation pathways, and metabolic fate. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely employed to calculate electronic structure and derive properties that correlate with reactivity. researchgate.netnih.govmdpi.com

The stability of this compound can be assessed by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating susceptibility to electrophilic attack or oxidation. Conversely, the LUMO energy relates to the ability to accept electrons, suggesting reactivity towards nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-rich indole nucleus is expected to significantly influence the HOMO, while the hydantoin ring's carbonyl groups act as electron-withdrawing centers, affecting the LUMO.

Electrostatic potential (ESP) maps are another valuable tool. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the oxygen and nitrogen atoms of the hydantoin ring, indicating sites prone to electrophilic attack. Positive potential regions, likely around the N-H protons and the methylene (B1212753) bridge, would be susceptible to nucleophilic attack.

Computational methods can also predict specific reaction pathways. For instance, the hydantoin ring is known to be susceptible to hydrolysis, which can be modeled to determine the activation energies for ring-opening under acidic or basic conditions. thieme-connect.de Similarly, the indole moiety can undergo oxidation, and QM calculations can identify the most likely sites of metabolic attack by enzymes like cytochrome P450. nih.gov Bond dissociation energies can be calculated to predict the weakest bonds and potential points of fragmentation.

| Parameter | Computational Method | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating capability; potential sites for oxidation, likely localized on the indole ring. |

| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting capability; potential sites for nucleophilic attack, likely associated with the hydantoin carbonyls. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | Correlates with chemical stability and kinetic reactivity. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) | DFT | Visualizes charge distribution, identifying nucleophilic (negative ESP, e.g., carbonyl oxygens) and electrophilic (positive ESP, e.g., N-H protons) sites. |

| Bond Dissociation Energy | DFT | Predicts the weakest chemical bonds, indicating potential points for thermal or photochemical degradation. |

In Silico ADMET Prediction for Compound Prioritization (Strictly Predictive Models, not Experimental Data)

In the early stages of drug discovery, prioritizing compounds with favorable pharmacokinetic profiles is essential to reduce late-stage attrition. nih.gov In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models provide a rapid and cost-effective means to evaluate large numbers of compounds. osdd.netbhsai.org For this compound, a range of computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), can be used to generate a predictive ADMET profile. nih.gov Freely available platforms like SwissADME and ADMETlab, as well as commercial software, utilize a compound's 2D or 3D structure to calculate descriptors that are then fed into pre-built statistical models to predict various endpoints. springernature.comnih.govmdpi.com

Absorption: Key parameters include prediction of human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which serves as a model for the gut wall. alliedacademies.org Models also predict whether the compound is a substrate or inhibitor of key efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.

Distribution: Predictions for distribution often include blood-brain barrier (BBB) penetration, which is critical for CNS-targeted agents, and plasma protein binding (PPB), which affects the concentration of free, active drug. researchgate.net The volume of distribution (VDss) can also be estimated to understand how widely the compound distributes into tissues.

Metabolism: Predictive models can identify the primary cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) likely to metabolize the compound. nih.gov Furthermore, these tools can predict whether the compound is likely to inhibit these key metabolic enzymes, which is a major cause of drug-drug interactions.

Excretion: While less commonly modeled with high accuracy, some platforms provide predictions on total clearance and the likelihood of renal excretion.

Toxicity: A crucial component of in silico screening is the prediction of potential toxicities. nih.gov This includes the AMES test for mutagenicity, prediction of cardiotoxicity via blockage of the hERG potassium channel, and potential for hepatotoxicity or skin sensitization. bhsai.orgalliedacademies.org

These predictive models are built on vast datasets of experimental results and allow for the rapid flagging of compounds like this compound that may possess undesirable properties, guiding medicinal chemistry efforts toward analogues with a higher probability of success. optibrium.com

| ADMET Category | Property | Predicted Outcome | Implication for Drug Development |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Likely to permeate the intestinal barrier. | |

| P-gp Substrate | No | Low risk of being actively pumped out of cells, aiding bioavailability. | |

| Distribution | BBB Permeant | Yes/No (Borderline) | Potential for CNS effects; may need modification depending on the therapeutic target. |

| Plasma Protein Binding | High (>90%) | Low fraction of free drug; may require higher doses for efficacy. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with the most common metabolic pathway. | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | Yes (Low Risk) | Potential for cardiotoxicity should be monitored in subsequent studies. |

Virtual Screening and De Novo Design for Novel Scaffolds and Derivatives

Computational techniques are instrumental in exploring the chemical space around a lead compound like this compound to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov These efforts largely fall into two categories: virtual screening and de novo design.

Virtual Screening: This approach involves searching large compound libraries for molecules that are predicted to be active based on a known template or target structure.

Ligand-Based Virtual Screening (LBVS): When the biological target is unknown, this compound can serve as a template. nih.gov Methods based on 2D similarity (e.g., fingerprints) or 3D shape and pharmacophore features are used to screen databases for compounds that share key structural characteristics presumed to be essential for activity. This allows for the identification of structurally diverse compounds that retain the core features of the original molecule. scispace.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be employed. nih.gov In this process, millions of compounds from virtual libraries are computationally placed into the binding site of the target protein. ajchem-a.com Scoring functions then estimate the binding affinity of each compound, allowing researchers to prioritize a smaller, more manageable set of candidates for experimental testing. niscpr.res.innih.gov This method can identify novel scaffolds that fit the target's active site but may bear little resemblance to the original lead compound. researchgate.net

De Novo Design: Instead of searching existing libraries, de novo design algorithms build novel molecules from scratch. nih.gov These methods can be:

Structure-Based: Algorithms "grow" a molecule piece by piece within the constraints of a target's binding pocket, optimizing for favorable interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Ligand-Based: A pharmacophore model derived from this compound can be used as a blueprint. The software then generates new molecules that satisfy the pharmacophoric constraints (e.g., the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features).

A related strategy is scaffold hopping , where computational tools are used to replace the core hydantoin-indole structure with a different, often structurally unrelated, framework while preserving the original orientation of key functional groups. researchgate.net This can lead to the discovery of new chemical series with more favorable properties, such as improved synthetic accessibility or novel intellectual property. unife.it

| Strategy | Computational Method/Tool | Description | Desired Outcome |

|---|---|---|---|

| Ligand-Based Virtual Screening | Pharmacophore Modeling, Shape-Based Screening | Screening libraries for molecules with similar 3D shape and electronic features to the lead compound. | Identify diverse compounds with potentially similar biological activity. |

| Structure-Based Virtual Screening | Molecular Docking | Docking large compound libraries into a known target's active site to predict binding affinity. | Discover novel chemotypes that bind effectively to the target protein. |

| Scaffold Hopping | Fragment Replacement Algorithms | Replacing the core scaffold while maintaining the 3D orientation of key side chains. | Find new chemical series with improved ADMET properties or novel IP. |

| De Novo Design | Fragment-Based Molecule Generation | Building novel molecules within the constraints of a target binding site or a pharmacophore model. | Generate completely novel structures optimized for binding and desired properties. |

Development of More Efficient and Sustainable Synthetic Methodologies

Key areas for investigation include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates and improve yields in heterocyclic synthesis. semanticscholar.org

Solid-Phase Synthesis: Adapting the synthesis to a solid support could facilitate purification and the generation of a library of related analogues. semanticscholar.org

Catalytic Approaches: Investigating novel catalysts, including Lewis acids, for key bond-forming reactions, such as the amidoalkylation step, could lead to more efficient processes. mdpi.com

One-Pot Reactions: Designing multi-component reaction sequences where starting materials are converted to the final product in a single flask would enhance efficiency and reduce solvent usage and purification steps. mdpi.commdpi.com

The goal is to move beyond classical methods towards more sustainable protocols that are both economically and environmentally viable for producing this specific chloroindole-hydantoin core. semanticscholar.org

Identification of Novel and Highly Selective Molecular Targets